Structural Analysis & Characterization of (R)-4-(2-Amino-3-hydroxypropyl)phenol
Structural Analysis & Characterization of (R)-4-(2-Amino-3-hydroxypropyl)phenol
Topic: Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and Process Development Engineers.[1]
A Technical Guide to the Identification and Stereochemical Validation of (R)-Tyrosinol
Executive Summary
(R)-4-(2-Amino-3-hydroxypropyl)phenol, commonly known as (R)-Tyrosinol , is the reduced amino alcohol derivative of D-Tyrosine.[1] Unlike its naturally occurring enantiomer (S)-Tyrosinol (derived from L-Tyrosine), the (R)-isomer often serves as a specialized chiral building block in the synthesis of peptide mimetics and adrenergic receptor modulators.[1]
This guide provides a rigorous analytical framework for confirming the structural identity and stereochemical purity of (R)-Tyrosinol. It prioritizes self-validating protocols, specifically focusing on the differentiation of the (R)-enantiomer from the biological (S)-isomer using Marfey’s Reagent, alongside high-resolution spectroscopic characterization.[1]
Molecular Blueprint & Connectivity
Before initiating wet-lab protocols, the analyst must establish the theoretical baseline for the molecule.
| Property | Specification |
| IUPAC Name | 4-[(2R)-2-amino-3-hydroxypropyl]phenol |
| Common Name | (R)-Tyrosinol; D-Tyrosinol |
| Molecular Formula | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol |
| Chiral Center | C2 (R-configuration) |
| Key Functional Groups | Primary Amine, Primary Alcohol, Phenol |
| Solubility Profile | Soluble in Water, Methanol, DMSO; Sparingly soluble in Acetonitrile.[1][2] |
Analytical Workflow Strategy
The following decision tree outlines the logical flow for full characterization, ensuring no material is wasted on chiral analysis before basic identity is confirmed.
Figure 1: Sequential analytical workflow ensuring efficient resource allocation.
Spectroscopic Characterization (Identity)[1][3][4][5]
Nuclear Magnetic Resonance (NMR)
The structure contains a semi-rigid aromatic system and a flexible propyl chain. The key challenge in NMR analysis of amino alcohols is the broadening of exchangeable protons (-OH, -NH₂).[1]
Protocol: 1H-NMR Acquisition
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Solvent: DMSO-d₆ is preferred over D₂O or CD₃OD to observe exchangeable protons and prevent peak overlap of the alpha-proton with the solvent suppression signal.[1]
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Concentration: 10 mg/mL.
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Reference: TMS (0.00 ppm) or residual DMSO (2.50 ppm).[1]
Expected Spectral Features (DMSO-d₆):
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Aromatic Region (AA'BB' System): Two doublets integrating to 2H each around 6.6–7.0 ppm . This confirms the para-substituted phenol ring.
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Chiral Center (Methine): A multiplet at approximately 2.8–3.0 ppm (H-2).[1]
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Diastereotopic Protons (C3-H): The protons on the carbon bearing the primary alcohol (CH₂OH) are diastereotopic due to the adjacent chiral center. They will appear as two distinct multiplets (or a complex ABX system) around 3.2–3.4 ppm , not a simple doublet.
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Benzylic Protons (C1-H): A doublet or multiplet around 2.4–2.6 ppm .[1]
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Exchangeable Protons:
Mass Spectrometry (MS/MS)
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Ionization: Electrospray Ionization (ESI) in Positive Mode [M+H]⁺.
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Parent Ion: m/z 168.1.
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Key Fragmentation (MS2):
-
Loss of NH₃: m/z 151.1 (Characteristic of primary amines).
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Loss of CH₂OH (Hydroxymethyl): m/z 137.1 (Tyramine-like fragment).[1]
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Tropylium Ion: m/z 107.0 (Phenolic fragment).
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Stereochemical Validation (The "R" Factor)
This is the most critical section. Standard C18 HPLC cannot distinguish (R)-Tyrosinol from its (S)-enantiomer.[1] While chiral columns (e.g., Crownpak CR) exist, Marfey’s Method is the superior, self-validating approach for amino alcohols because it enhances detectability and resolution simultaneously.
Principle: Marfey’s Derivatization
The sample reacts with FDAA (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide).[1]
Diastereomers have different physical properties and separate easily on a standard C18 column.
Figure 2: Reaction pathway for Marfey's derivatization, converting enantiomers to separable diastereomers.[1]
Step-by-Step Protocol (Self-Validating)
Reagents:
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1% FDAA in Acetone.
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1M NaHCO₃.
-
1M HCl.
Procedure:
-
Preparation: Dissolve 0.5 mg of (R)-Tyrosinol sample in 100 µL water.
-
Reaction: Add 20 µL 1M NaHCO₃ and 40 µL FDAA solution.
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Incubation: Heat at 40°C for 1 hour . (The yellow solution turns orange).
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Quenching: Add 20 µL 1M HCl to stop the reaction (prevents hydrolysis).
-
Dilution: Dilute with 200 µL Acetonitrile/Water (50:50).
-
Analysis: Inject 10 µL onto HPLC.
HPLC Conditions:
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Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% TFA.
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Gradient: 10% B to 60% B over 40 minutes.
-
Detection: 340 nm (Specific to the dinitrophenyl moiety, eliminating interference from non-derivatized impurities).
Validation Criteria:
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Elution Order: typically, the L-L diastereomer elutes before the D-L (or R-L) diastereomer for amino acids, but for amino alcohols, this must be confirmed with a racemic standard.
-
Requirement: Run a racemic (R/S)-Tyrosinol standard alongside. You must see two baseline-separated peaks.[1] The sample should co-elute with the second peak (assuming R-L elutes later, which is typical for hydrophobic amino alcohols).
Chemical Purity Analysis (RP-HPLC)
Once stereochemistry is confirmed, general purity is assessed to quantify synthetic byproducts (e.g., unreduced D-Tyrosine).[1]
| Parameter | Condition |
| Column | C18 (Polar-Embedded preferred for amino alcohols) |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 6.[1]5) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Gradient | 0-5 min: 2% B (Isocratic hold for polar Tyrosine)5-20 min: 2% -> 80% B |
| Detection | UV 272 nm (Phenol max) |
Why Ammonium Acetate? Using TFA (acidic pH) protonates the amine, making the molecule highly polar and causing it to elute in the void volume. Ammonium acetate (pH 6.[3]5) keeps the amine partially neutral and the phenol protonated, improving retention and peak shape on C18.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16213127, 4-((2S)-2-amino-3-hydroxypropyl)phenol hydrochloride.[1] Retrieved January 28, 2026 from [Link][1]
-
Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247.[1] (Context: Standard protocol for FDAA derivatization).
- Szokan, G., et al. (1988).Application of Marfey's reagent in racematization studies of amino acids and peptides. Journal of Chromatography A, 444, 115-122. (Context: Elution order of L- vs D- isomers).
Sources
- 1. Phenol, 4-(2-aminoethyl)- (CAS 51-67-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. 4-(2-Amino-3-hydroxypropyl)phenol | C9H13NO2 | CID 548190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. LC-MS/MS-Based Separation and Quantification of Marfey’s Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
